molecular formula C8H9BBrFO3 B1387086 (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid CAS No. 1310403-98-5

(6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid

Cat. No. B1387086
CAS RN: 1310403-98-5
M. Wt: 262.87 g/mol
InChI Key: UKBDAFLNQDNKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid” is a chemical compound with the CAS Number: 1310403-98-5 . It has a molecular weight of 262.87 . It is a solid at room temperature and should be stored in a refrigerator . It is used as a specific reagent in medicinal chemistry and drug development .


Synthesis Analysis

This compound has high utility in Suzuki-Miyaura cross-coupling reactions . These reactions contribute to the synthesis of bioactive compounds targeted towards disease treatment, including various cancers .


Molecular Structure Analysis

The molecular formula of this compound is C8H9BBrFO3 . The InChI code is 1S/C8H9BBrFO3/c1-2-14-8-6 (11)4-3-5 (10)7 (8)9 (12)13/h3-4,12-13H,2H2,1H3 . The Canonical SMILES is B (C1=C (C=CC (=C1OCC)F)Br) (O)O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 262.87 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 261.98122 g/mol . The topological polar surface area is 49.7 Ų . The heavy atom count is 14 .

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

Mechanism of Action

Target of Action

The primary target of the compound (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

(6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid’s action are primarily seen in the formation of new carbon-carbon bonds . This is a result of the Suzuki–Miyaura coupling reaction, which is facilitated by the compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid. For instance, the compound is known to be environmentally benign , suggesting that it may have a minimal impact on the environment.

properties

IUPAC Name

(6-bromo-2-ethoxy-3-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BBrFO3/c1-2-14-8-6(11)4-3-5(10)7(8)9(12)13/h3-4,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBDAFLNQDNKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1OCC)F)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid
Reactant of Route 4
(6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid
Reactant of Route 6
(6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.